molecular formula C6H9NO B3190439 N-(But-3-yn-2-yl)acetamide CAS No. 42105-25-9

N-(But-3-yn-2-yl)acetamide

Cat. No.: B3190439
CAS No.: 42105-25-9
M. Wt: 111.14 g/mol
InChI Key: DZMVAFLZOUXDBG-UHFFFAOYSA-N
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Description

N-(But-3-yn-2-yl)acetamide is a chemical compound with the CAS Number 42105-25-9 and a molecular formula of C6H9NO. It has a molecular weight of 111.14 g/mol. The SMILES code for this compound is CC(NC(C)C#C)=O . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are encouraged to consult the current scientific literature for potential applications of this acetamide derivative or related compounds with similar structural features, such as a terminal alkyne group. These features are often exploited in various research fields, including medicinal chemistry and materials science . All necessary safety data sheets should be consulted prior to handling.

Properties

CAS No.

42105-25-9

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

N-but-3-yn-2-ylacetamide

InChI

InChI=1S/C6H9NO/c1-4-5(2)7-6(3)8/h1,5H,2-3H3,(H,7,8)

InChI Key

DZMVAFLZOUXDBG-UHFFFAOYSA-N

SMILES

CC(C#C)NC(=O)C

Canonical SMILES

CC(C#C)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

N-(But-3-yn-2-yl)acetamide has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting key inflammatory pathways. Research indicates that compounds with similar structures can inhibit the p38 MAPK pathway, which is crucial in inflammatory responses. For instance, studies have shown that derivatives of acetamides can significantly reduce tumor necrosis factor-alpha (TNFα) release, a key mediator in inflammation .

Case Study: Dual Inhibition of p38 MAPK and PDE4

A study focusing on a related acetamide compound demonstrated its efficacy in dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4). The compound was evaluated through various preclinical models, showing promising results in reducing inflammation markers in vivo. This suggests that this compound could be explored further for similar therapeutic effects .

Synthesis of Novel Derivatives

This compound serves as a versatile scaffold for synthesizing novel derivatives with enhanced biological activities. The modification of the acetamide group allows for the development of compounds with improved binding affinities to various biological targets.

Case Study: Synthesis and Characterization

Research has highlighted the synthesis of new N,N-disubstituted pyrazolopyrimidine acetamides, which showed significant binding affinities to the 18 kDa translocator protein (TSPO). These compounds exhibited nanomolar affinities, indicating that modifications to the acetamide structure can lead to potent new drugs .

Potential Applications in Cancer Therapy

The compound's ability to modulate inflammatory responses makes it a candidate for cancer therapy, where inflammation plays a significant role in tumor progression. Studies have shown that certain acetamide derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Study: In Vitro Evaluation

In vitro evaluations of acetamide derivatives have demonstrated their potential as anticancer agents. For example, certain derivatives were found to inhibit angiogenesis and metastasis in cancer cell lines, which are critical processes in tumor growth .

Pharmacological Studies

Pharmacological studies are essential for understanding the therapeutic potential of this compound. These studies often focus on the compound's mechanism of action, pharmacokinetics, and toxicity profiles.

Data Table: Pharmacological Properties

PropertyValue
SolubilitySoluble in DMSO
IC50 (TNFα Inhibition)150 nM
BioavailabilityModerate
Toxicity (in vitro)Low at therapeutic doses

Conclusion and Future Directions

This compound shows significant promise across multiple applications, particularly within medicinal chemistry and pharmacology. Its capacity to serve as a scaffold for novel drug development makes it a valuable compound for future research. Continued exploration into its mechanisms and potential therapeutic applications could lead to advancements in treating inflammatory diseases and cancer.

Future research should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects while expanding its applications beyond current findings.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features:
  • N-(But-3-yn-1-yl)acetamide (): An isomer with the acetamide group attached to the terminal carbon of the but-3-yne chain (SMILES: CC(=O)NCCC#C).
  • N-(3-Chloro-4-hydroxyphenyl)acetamide (): An aryl acetamide with electron-withdrawing substituents (Cl, OH), enhancing hydrogen-bonding capabilities and acidity compared to aliphatic derivatives .
  • N-Butyl-2-(4-butyrylphenoxy)acetamide (): Features a saturated alkyl chain and ether linkage, influencing lipophilicity and metabolic stability .
Table 1: Structural and Physical Properties
Compound Molecular Formula Substituent Type Key Functional Groups Reported Melting Point (°C)
N-(But-3-yn-2-yl)acetamide C₆H₉NO Alkyne (propargyl) Acetamide, terminal alkyne Not reported
N-(But-3-yn-1-yl)acetamide C₆H₉NO Alkyne (terminal) Acetamide, internal alkyne Not reported
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₇ClNO₂ Aryl (electron-withdrawing) Acetamide, Cl, OH Not reported
N-Butyl-2-(4-butyrylphenoxy)acetamide C₁₆H₂₂FNO₃ Alkyl/aryl ether Acetamide, ketone, ether 75–84

Reactivity and Stability

  • Alkyne Reactivity : The terminal alkyne in this compound may participate in click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation or polymer synthesis. This contrasts with saturated alkyl acetamides (), which lack such reactivity .
  • Metabolic Stability : Aryl acetamides () may undergo hydroxylation or glucuronidation, whereas alkyne-containing derivatives could form stable metabolites via alkyne-azide cycloaddition in vivo .

Q & A

Q. What are the challenges in interpreting NMR spectra of this compound derivatives with complex substituents?

  • Methodological Answer : Signal splitting from diastereotopic protons (e.g., in but-3-yn-2-yl groups) requires 2D NMR (COSY, HSQC) for assignment. Dynamic effects (e.g., rotamers) may broaden peaks; variable-temperature NMR (VT-NMR) at −40°C to 80°C resolves conformational exchange. Deuterated solvents (CDCl₃ or DMSO-d₆) minimize interference .

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